7-{[(2-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
Overview
Description
7-{[(2-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a unique synthetic compound known for its intricate molecular structure, which includes a benzoxazepine ring. It has garnered interest in various scientific fields due to its potential biological activities and versatile chemical properties.
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically starts with the preparation of the 1,4-benzoxazepine core. This is achieved through cyclization reactions involving suitable precursors.
Final conversion to the hydrochloride salt involves treating the free base with hydrochloric acid under controlled conditions.
Industrial Production Methods:
Industrial scale production often utilizes continuous flow reactors to ensure consistent quality and yield.
Efficient purification techniques like recrystallization and chromatographic methods are employed to isolate the final compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the benzylic position, leading to the formation of corresponding ketones.
Reduction: Reduction reactions can be applied to modify the benzoxazepine ring, potentially leading to the formation of more saturated analogs.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Common reagents include NaBH4 (Sodium borohydride) or catalytic hydrogenation.
Substitution: Conditions often involve the use of halogens, sulfonation agents, or nitrating mixtures.
Major Products:
Oxidative products include ketones and quinones.
Reductive products might be saturated benzoxazepine derivatives.
Substitution products vary widely based on the substituents introduced.
Scientific Research Applications
7-{[(2-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is utilized in multiple research disciplines:
Chemistry: Studied for its reactivity and potential as a building block in organic synthesis.
Biology: Evaluated for its potential interactions with biological macromolecules, impacting cell signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used as an intermediate in the production of more complex chemical entities.
Mechanism of Action
The compound's mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors, modulating their activity.
Pathways involved may include inhibition or activation of specific signaling cascades, affecting cellular responses.
Comparison with Similar Compounds
7-{[(2-Fluorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine
7-{[(2-Methylbenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine
7-{[(2-Nitrobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine
The compound's precise behavior and applications are continually being explored, making it a fascinating subject for ongoing scientific inquiry.
Properties
IUPAC Name |
7-[(2-chlorophenyl)methoxymethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2.ClH/c18-16-4-2-1-3-14(16)12-20-11-13-5-6-17-15(9-13)10-19-7-8-21-17;/h1-6,9,19H,7-8,10-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRROFYXEPZREMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2)COCC3=CC=CC=C3Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185302-69-5 | |
Record name | 1,4-Benzoxazepine, 7-[[(2-chlorophenyl)methoxy]methyl]-2,3,4,5-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185302-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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